Cas no 2172278-73-6 (3-chloro-5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid)

2172278-73-6 structure
商品名:3-chloro-5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid
3-chloro-5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-chloro-5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid
- 2172278-73-6
- 3-chloro-5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid
- EN300-1520935
-
- インチ: 1S/C25H21ClN2O5/c26-16-11-15(24(30)31)12-17(13-16)28-23(29)9-10-27-25(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,11-13,22H,9-10,14H2,(H,27,32)(H,28,29)(H,30,31)
- InChIKey: FOEPQPNSKYCBMN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(=O)O)C=C(C=1)NC(CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- せいみつぶんしりょう: 464.1138995g/mol
- どういたいしつりょう: 464.1138995g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 697
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 4
3-chloro-5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1520935-0.1g |
3-chloro-5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2172278-73-6 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1520935-5.0g |
3-chloro-5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2172278-73-6 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1520935-0.05g |
3-chloro-5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2172278-73-6 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1520935-2.5g |
3-chloro-5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2172278-73-6 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1520935-100mg |
3-chloro-5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2172278-73-6 | 100mg |
$615.0 | 2023-09-26 | ||
| Enamine | EN300-1520935-10000mg |
3-chloro-5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2172278-73-6 | 10000mg |
$3007.0 | 2023-09-26 | ||
| Enamine | EN300-1520935-50mg |
3-chloro-5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2172278-73-6 | 50mg |
$587.0 | 2023-09-26 | ||
| Enamine | EN300-1520935-0.25g |
3-chloro-5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2172278-73-6 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1520935-0.5g |
3-chloro-5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2172278-73-6 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1520935-1000mg |
3-chloro-5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]benzoic acid |
2172278-73-6 | 1000mg |
$699.0 | 2023-09-26 |
3-chloro-5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid 関連文献
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
2172278-73-6 (3-chloro-5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid) 関連製品
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
